6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired furo[2,3-d]pyrimidine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can be compared to other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidines: These compounds also feature a fused ring system and have been studied for their antitumor and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: Known for their broad spectrum of biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.
Properties
CAS No. |
896450-66-1 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-phenyl-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-13-7-9-6-10(16-11(9)14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) |
InChI Key |
GWZJLWYOVBDCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
Origin of Product |
United States |
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